cis-Ferulic acid

Description

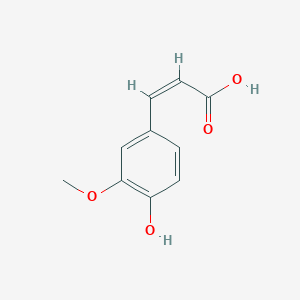

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034732 | |

| Record name | (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-83-1 | |

| Record name | cis-Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferulic acid (cis) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the cis-Ferulic Acid Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, plays a crucial role in cell wall rigidity and defense mechanisms. It exists as two isomers, trans-ferulic acid and cis-ferulic acid, with the trans-isomer being the predominant form synthesized through the phenylpropanoid pathway. While this compound is the minor isomer, it exhibits distinct biological activities, including plant growth stimulation. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to ferulic acid in plants, with a specific focus on the formation of the cis isomer. It details the enzymatic steps, regulatory signaling cascades, quantitative data on key enzymes, and experimental protocols for pathway analysis.

Core Biosynthesis Pathway of trans-Ferulic Acid

The biosynthesis of trans-ferulic acid is an extension of the well-characterized shikimate and phenylpropanoid pathways. The process begins with the aromatic amino acid L-phenylalanine, which is sequentially converted to trans-ferulic acid through the action of several key enzymes.

Key Enzymes and Reactions

The core pathway involves the following enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, committing carbon from primary metabolism to the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a critical branch point in the pathway.

-

p-Hydroxycinnamoyl-CoA:Shikimate p-Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl shikimate.

-

p-Coumarate 3-Hydroxylase (C3H): This enzyme hydroxylates p-coumaroyl shikimate at the C3 position to yield caffeoyl shikimate.

-

HCT (second function): HCT then catalyzes the reverse reaction, converting caffeoyl shikimate to caffeoyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCOAMT): CCOAMT methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Alternative Step - Caffeic Acid O-Methyltransferase (COMT): In a parallel branch, caffeic acid can be directly methylated by COMT to form ferulic acid.

The primary product of this pathway is trans-ferulic acid.

Formation of this compound

Current scientific evidence strongly suggests that this compound is not synthesized de novo through a distinct enzymatic pathway in plants. Instead, it is primarily formed from the isomerization of the more stable trans-ferulic acid.

Photoisomerization: The conversion of trans-ferulic acid to this compound is predominantly a photochemical process, driven by exposure to light, particularly in the UV spectrum.[2][3] This isomerization involves the rotation around the Cα=Cβ double bond of the propenoic acid side chain. While this is largely considered a non-enzymatic process in the extracellular space or within the cell wall, the possibility of enzymatic catalysis in specific cellular compartments cannot be entirely ruled out, though no specific isomerase has been definitively identified for this reaction in plants.

Regulation of Ferulic Acid Biosynthesis

The phenylpropanoid pathway is tightly regulated at multiple levels in response to developmental cues and environmental stimuli. This regulation ensures that the production of ferulic acid and other phenolic compounds is aligned with the plant's physiological needs.

Signaling Pathways

Abiotic Stress Signaling: Environmental stressors such as drought, salinity, high/low temperatures, and UV radiation activate the phenylpropanoid pathway.[4][5] This response is mediated by complex signaling cascades that often involve the generation of reactive oxygen species (ROS) as second messengers. ROS can activate mitogen-activated protein kinase (MAPK) cascades, which in turn phosphorylate and activate transcription factors that upregulate the expression of genes encoding key enzymes in the ferulic acid biosynthesis pathway.

Jasmonate Signaling: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are phytohormones that play a critical role in plant defense responses against herbivores and necrotrophic pathogens. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1, which is part of the SCFCOI1 ubiquitin E3 ligase complex.[6][7] This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2 (a bHLH transcription factor), which then activate the expression of genes involved in secondary metabolism, including those of the phenylpropanoid pathway, leading to the accumulation of ferulic acid.[5]

Quantitative Data

The kinetic properties of the enzymes in the ferulic acid biosynthesis pathway are crucial for understanding the metabolic flux and for metabolic engineering efforts. The following table summarizes available kinetic data for key enzymes from various plant species.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (pkat/µg protein) | Reference |

| 4CL | Pinus taeda | p-Coumaric Acid | 4 | - | [8] |

| Caffeic Acid | 10 | - | [8] | ||

| Ferulic Acid | 10 | - | [8] | ||

| Cinnamic Acid | 40 | - | [8] | ||

| C4H | Petroselinum crispum | trans-Cinnamic Acid | 5 | - | [1] |

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from multiple sources and relies on the spectrophotometric measurement of trans-cinnamic acid formation.[9][10][11]

a. Enzyme Extraction:

-

Grind 1 g of fresh or frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Homogenize the powder in 5 mL of ice-cold extraction buffer (e.g., 100 mM sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol and 1 mM EDTA).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

b. Enzyme Assay:

-

Prepare a reaction mixture containing 2.5 mL of 50 mM Tris-HCl buffer (pH 8.5) and 0.5 mL of 20 mM L-phenylalanine.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.2 mL of the crude enzyme extract.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 0.1 mL of 5 N HCl.

-

Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except L-phenylalanine.

-

Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid (10,000 M-1 cm-1). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of p-coumaroyl-CoA.[4][12]

a. Enzyme Extraction:

-

Follow the same procedure as for PAL extraction, using an appropriate extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 10 mM β-mercaptoethanol, and 1% polyvinylpyrrolidone).

b. Enzyme Assay:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

2.5 mM ATP

-

5 mM MgCl2

-

0.2 mM p-coumaric acid

-

-

Add the crude enzyme extract to the cuvette.

-

Start the reaction by adding 0.1 mM Coenzyme A.

-

Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes at room temperature.

-

Calculate 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M-1 cm-1). One unit of 4CL activity is defined as the amount of enzyme that produces 1 nmol of p-coumaroyl-CoA per minute.

Cinnamate 4-Hydroxylase (C4H) Activity Assay

This assay typically requires microsomal preparations and uses radiolabeled substrate for detection.[1]

a. Microsome Isolation:

-

Homogenize plant tissue in an ice-cold buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 10% glycerol, 10 mM β-mercaptoethanol, and protease inhibitors).

-

Filter the homogenate and centrifuge at 10,000 x g for 15 minutes to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer.

b. Enzyme Assay:

-

The reaction mixture contains microsomal protein, 50 mM potassium phosphate buffer (pH 7.0), 2 mM DTT, and a radiolabeled substrate such as [14C]trans-cinnamic acid.

-

The reaction is initiated by adding NADPH.

-

After incubation at 30°C, the reaction is stopped, and the product, [14C]p-coumaric acid, is extracted and quantified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assay

This UPLC-MS-based method measures the conversion of p-coumaroyl-CoA and shikimate to p-coumaroyl shikimate.[5]

a. Enzyme Extraction:

-

Extract total protein from plant tissue as described for PAL.

b. Enzyme Assay:

-

Prepare a reaction mix containing 100 mM Tris-HCl (pH 7.0), 1 mM DTT, 100 µM p-coumaroyl-CoA, 100 µM shikimic acid, and 10 µg of protein extract.

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by boiling for 5 minutes.

-

Analyze the formation of p-coumaroyl shikimate by UPLC-MS.

p-Coumarate 3-Hydroxylase (C3H) Activity Assay

This assay measures the hydroxylation of p-coumarate to caffeate and is dependent on ascorbate.[9]

a. Enzyme Extraction:

-

Extract soluble proteins from plant tissue.

b. Enzyme Assay:

-

The reaction is performed in a buffer containing the soluble protein extract, ascorbate, and p-coumarate.

-

The formation of caffeate is monitored by HPLC.

Experimental Workflow

A typical experimental workflow to study the this compound biosynthesis pathway in a plant of interest would involve several key stages, from sample preparation to data analysis.

Conclusion

The biosynthesis of ferulic acid in plants is a complex and highly regulated process that is integral to plant growth, development, and defense. While the pathway leading to the predominant trans-isomer is well-established, the formation of this compound appears to be primarily a non-enzymatic photoisomerization event. Understanding the intricate details of this pathway, its regulation, and the methodologies to study it are crucial for researchers in plant science and for professionals in drug development seeking to harness the bioactive properties of these natural compounds. The protocols and data presented in this guide provide a solid foundation for further investigation into the fascinating world of plant secondary metabolism.

References

- 1. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeting hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase for lignin modification in Brachypodium distachyon | ORNL [ornl.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nature's laboratory: plant metabolic engineering methods using phenylpropanoids as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [agris.fao.org]

- 12. From Nature to Lab: A Review of Secondary Metabolite Biosynthetic Pathways, Environmental Influences, and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Occurrence of cis-Ferulic Acid

Abstract

Ferulic acid, a hydroxycinnamic acid, is a phenolic compound ubiquitously found throughout the plant kingdom. It exists primarily in the stable trans-isomeric form, where it is often covalently linked to polysaccharides and lignin, contributing to the structural integrity of the plant cell wall. The cis-isomer of ferulic acid, while less abundant, is a naturally occurring geometric isomer formed from the trans-isomer, primarily through exposure to ultraviolet radiation and thermal processing. This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantitative data of this compound. It further details the biosynthetic pathway of ferulic acid and presents standardized experimental protocols for its extraction, quantification, and isomerization, supplemented with workflow diagrams to aid in research and development.

Introduction

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phytochemical synthesized in plants via the Shikimate pathway.[1] It plays a crucial role in providing rigidity to the cell wall by cross-linking polysaccharides like arabinoxylans with lignin.[2][3] The molecule possesses an unsaturated side chain, allowing for geometric isomerism, resulting in two forms: trans-ferulic acid and this compound.[2]

The trans-isomer is the most thermodynamically stable and, consequently, the most prevalent form in nature. However, the cis-isomer is also detected in various natural sources, typically in smaller quantities.[3][4] Its presence is largely attributed to the isomerization of the trans- form, a process induced by UV light and heat.[4][5] While often considered a minor component, this compound has demonstrated distinct biological activities, such as acting as a plant growth stimulator in wheat coleoptiles, a role not observed for its trans-counterpart.[4] Understanding the sources, formation, and quantification of this specific isomer is critical for research into its unique physiological functions and potential therapeutic applications.

Natural Occurrence and Sources

This compound is found in a wide array of plant-based foods, particularly in cereals, fruits, and vegetables.[6][7] Its occurrence is intrinsically linked to the presence of trans-ferulic acid and conditions that promote isomerization.

-

Cereals and Grains: Cereals are the most significant dietary source of ferulic acid. The compound is highly concentrated in the bran layers of grains such as wheat, maize (corn), rice, oats, and rye.[8][9] While trans-ferulic acid is the predominant form, bound to cell wall components, processing methods involving heat (e.g., cooking, baking, germination) and exposure to light can increase the proportion of the cis-isomer.[3][4] Studies on germinated spelt grains have shown that this compound can account for approximately 20% of the total ferulic acid content.[8] Similarly, it has been reported to comprise 2-18% of total ferulic acid in maize roots.[8]

-

Fruits and Vegetables: Ferulic acid is present in various fruits and vegetables, including oranges, pineapple, tomatoes, spinach, and bamboo shoots.[7][10][11] In these sources, it is often found in both free forms and ester-linked to cell wall structures. The concentration of the cis-isomer can increase during post-harvest storage and processing, especially if exposed to sunlight. Cooking, for instance, has been shown to release ferulic acid and can facilitate isomerization.[3]

Quantitative Analysis of this compound

Quantifying this compound is challenging due to its lower abundance compared to the trans-isomer. Most literature reports the total ferulic acid content after alkaline hydrolysis, which liberates the bound forms. However, specific quantification of the cis form is achievable with appropriate chromatographic techniques.

| Source | Plant Part / Condition | This compound Concentration / Proportion | Reference(s) |

| Maize (Zea mays) | Roots | 2 - 18% of total ferulic acid | [8] |

| Spelt (Triticum spelta) | Germinated Grains (96 h) | Approx. 20% of total ferulic acid | [8] |

| Wheat Bran (Triticum aestivum) | Processed (Hydrothermal Treatment) | Detected in smaller amounts relative to trans-FA | [3] |

| Foxtail Millet (Setaria italica) | Germinated Sprouts (Bound Form) | Did not significantly increase with germination optimization | [12] |

Table 1: Reported Quantitative Data on this compound in Natural Sources.

Biosynthesis and Isomerization

Biosynthesis of Ferulic Acid

Ferulic acid is synthesized in plants from the amino acids L-phenylalanine and L-tyrosine via the Shikimate pathway, a multi-step metabolic route that produces aromatic compounds.

Caption: Biosynthesis of trans-Ferulic Acid via the Shikimate Pathway.

The pathway primarily produces the trans-isomer due to its greater stability.

trans to cis Isomerization

The conversion of trans-ferulic acid to this compound does not typically occur enzymatically in plants but is rather a physicochemical process driven by external energy.

Caption: Factors Influencing the Isomerization of Ferulic Acid.

This isomerization is a key factor in the occurrence of this compound in processed foods and plant materials exposed to sunlight. Studies have shown that UV radiation at wavelengths of 300-366 nm is effective in promoting this conversion.[5][13]

Experimental Protocols

Protocol 1: Extraction of Ferulic Acid from Plant Material (Wheat Bran)

This protocol details the extraction of total ferulic acid (both isomers) from a complex plant matrix using alkaline hydrolysis to cleave ester bonds.

Objective: To release and extract bound ferulic acid from wheat bran.

Materials:

-

Dried wheat bran, finely ground

-

Sodium hydroxide (NaOH) solution (2 M)

-

Hydrochloric acid (HCl) (6 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Centrifuge and tubes

-

Rotary evaporator

-

pH meter

Methodology:

-

Sample Preparation: Weigh 2 g of finely ground, dried wheat bran into a 100 mL flask.

-

Alkaline Hydrolysis:

-

Neutralization and Acidification:

-

After hydrolysis, cool the mixture to room temperature.

-

Acidify the hydrolysate to pH 2.0 by slowly adding 6 M HCl while stirring. This protonates the phenolic acids, making them soluble in organic solvents.

-

-

Liquid-Liquid Extraction:

-

Transfer the acidified mixture to a separatory funnel.

-

Add an equal volume (approx. 40 mL) of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

-

Collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction two more times with fresh ethyl acetate.[15]

-

-

Drying and Evaporation:

-

Pool the ethyl acetate fractions.

-

Dry the extract by passing it through a column of anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in a known volume (e.g., 2 mL) of the mobile phase to be used for HPLC analysis (e.g., 50:50 methanol:water).

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

Caption: Experimental Workflow for Ferulic Acid Extraction.

Protocol 2: Quantification by Reverse-Phase HPLC

This protocol provides a standard method for the separation and quantification of cis- and trans-ferulic acid isomers.

Objective: To separate and quantify ferulic acid isomers in the prepared extract.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent, with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., HiQSil C-18, 250 mm x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: A gradient or isocratic mixture of acidified water/acetonitrile or methanol.

-

Example Isocratic Method: Acetonitrile and 1.0% aqueous acetic acid (20:80 v/v).[16]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 320 nm (a wavelength where both isomers absorb strongly).[17]

-

Injection Volume: 20 µL.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of pure trans- and this compound (if available) in the mobile phase at known concentrations (e.g., 1 to 100 µg/mL) to generate a calibration curve.

-

Sample Analysis: Inject 20 µL of the filtered sample extract (from Protocol 1) into the HPLC system.

-

Peak Identification: Identify the peaks for cis- and trans-ferulic acid based on their retention times compared to the standards. Typically, the trans-isomer will have a longer retention time than the cis-isomer on a C18 column.

-

Quantification: Calculate the concentration of each isomer in the sample by comparing the peak area to the standard calibration curve.

Protocol 3: UV-Induced Isomerization of trans-Ferulic Acid

This protocol describes a laboratory method to generate this compound from the more readily available trans-isomer for use as an analytical standard or for biological assays.

Objective: To convert trans-ferulic acid to this compound via photoisomerization.

Materials:

-

trans-Ferulic acid standard

-

Solvent (e.g., methanol or tetrahydrofuran (THF))

-

Quartz cuvette or reaction vessel

-

UV lamp with emission at a suitable wavelength (e.g., 366 nm).[5]

-

HPLC system for monitoring conversion.

Methodology:

-

Solution Preparation: Prepare a solution of trans-ferulic acid in the chosen solvent (e.g., 100 µg/mL in methanol).

-

UV Exposure:

-

Place the solution in a quartz cuvette.

-

Expose the solution to UV radiation at 366 nm for a set period (e.g., 1-6 hours).[5] The optimal time may need to be determined empirically.

-

The reaction should be monitored periodically to prevent degradation.

-

-

Monitoring Conversion:

-

At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the solution and analyze it by HPLC (using Protocol 2).

-

Monitor the decrease in the trans-ferulic acid peak area and the corresponding increase in the this compound peak area.

-

-

Termination: Stop the irradiation when the desired conversion ratio is achieved (photostationary state), before significant degradation occurs. The resulting solution will be a mixture of both isomers, which can be used for identification or further purified if a pure standard is required.

Conclusion

This compound is a naturally occurring isomer found in numerous plant sources, with its presence primarily dictated by the isomerization of the abundant trans-ferulic acid under the influence of light and heat. While it exists in lower concentrations, its distinct biological activities warrant dedicated investigation. The technical protocols provided herein for extraction, quantification, and isomerization offer a standardized framework for researchers in the fields of natural product chemistry, food science, and pharmacology. Accurate quantification and isolation of this compound are essential steps toward fully elucidating its physiological significance and harnessing its potential for therapeutic and industrial applications.

References

- 1. Frontiers | Compositional Variation in Trans-Ferulic, p-coumaric, and Diferulic Acids Levels Among Kernels of Modern and Traditional Maize (Zea mays L.) Hybrids [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Strategy to Produce a Soluble and Bioactive Wheat Bran Ingredient Rich in Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. agritrop.cirad.fr [agritrop.cirad.fr]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Synthesis, Photoisomerization, Antioxidant Activity, and Lipid-Lowering Effect of Ferulic Acid and Feruloyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

The Pivotal Role of cis-Ferulic Acid in Plant Cell Wall Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a hydroxycinnamic acid, is an integral component of the plant cell wall, contributing significantly to its structural integrity and defense mechanisms. While the trans-isomer of ferulic acid is more abundant and widely studied, the cis-isomer plays a unique and crucial role in modulating cell wall properties. This technical guide provides a comprehensive overview of the role of cis-ferulic acid in the plant cell wall, detailing its biosynthesis, incorporation, and impact on cell wall structure and digestibility. This document includes detailed experimental protocols for the analysis of this compound, quantitative data on its abundance, and diagrams of relevant biochemical pathways and experimental workflows.

Introduction

The plant cell wall is a complex and dynamic structure composed of polysaccharides, proteins, and phenolic compounds. Among the phenolics, ferulic acid is of particular importance, especially in the cell walls of commelinid monocots like grasses and cereals. Ferulic acid exists as two geometric isomers, trans-ferulic acid and this compound. The trans-isomer is the predominant form biosynthesized in the cytoplasm and incorporated into the cell wall. However, exposure to UV radiation can induce the photoisomerization of trans-ferulic acid to this compound within the cell wall matrix.[1] While less abundant, this compound exhibits distinct biological activities and structural implications that are critical for plant growth and development.[2] This guide delves into the multifaceted role of the cis-isomer, providing a technical resource for researchers in plant biology, biomass utilization, and drug development.

Biosynthesis and Incorporation of Ferulic Acid Isomers

The biosynthesis of ferulic acid originates from the phenylpropanoid pathway. The key steps are outlined below and illustrated in the accompanying diagram.

Phenylpropanoid Pathway

The synthesis of trans-ferulic acid begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. A series of hydroxylation and methylation reactions catalyzed by cinnamate 4-hydroxylase (C4H) , 4-coumarate:CoA ligase (4CL) , p-coumarate 3-hydroxylase (C3H) , and caffeoyl-CoA O-methyltransferase (CCoAOMT) leads to the formation of feruloyl-CoA, the activated form of trans-ferulic acid.

References

spectroscopic properties of cis-Ferulic acid (UV, NMR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Properties of cis-Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on its Ultraviolet-Visible (UV-Vis) absorption, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, identification, and application of this compound.

Introduction to this compound

Ferulic acid, a hydroxycinnamic acid, is a ubiquitous phenolic compound in the plant kingdom. It exists as two geometric isomers: trans-ferulic acid and this compound. The trans isomer is the more stable and abundant form. However, the cis isomer also plays a significant biological role and its distinct spectroscopic properties are crucial for its identification and quantification. This guide focuses on the spectroscopic signature of the less common cis isomer.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing phenolic compounds like ferulic acid, providing insights into their electronic transitions.

Spectroscopic Data

The UV spectrum of this compound is characterized by a primary absorption band that is hypsochromically shifted (shifted to a shorter wavelength) compared to its trans counterpart.[1] This shift is a key feature for distinguishing between the two isomers.

| Parameter | Value | Solvent | Reference |

| λmax | 316 nm | Alcohol | [2] |

Note: The UV absorption of phenolic acids can be influenced by the solvent and the pH of the medium.

Experimental Protocol: UV-Vis Spectroscopy of this compound

A general protocol for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol or ethanol.

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

-

Instrumentation :

-

Use a calibrated UV-Vis spectrophotometer.

-

Set the wavelength range for scanning, typically from 200 to 400 nm for phenolic compounds.[3]

-

-

Data Acquisition :

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the same solvent used to dissolve the sample.

-

Blank the instrument with the reference solvent.

-

Replace the reference cuvette with the sample cuvette and record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Spectroscopic Data

The following tables summarize the reported 1H and 13C NMR chemical shifts for this compound.

Table 1: 1H NMR Chemical Shifts (δ) in ppm

| Proton | Chemical Shift (ppm) | Solvent | Reference |

| H-2' | 7.22 | Water (pH 7.0) | [2] |

| H-5' | 6.92 | Water (pH 7.0) | [2] |

| H-6' | 7.10 | Water (pH 7.0) | [2] |

| α-H | 6.39 | Water (pH 7.0) | [2] |

| β-H | 6.36 | Water (pH 7.0) | [2] |

| OCH3 | 3.89 | Water (pH 7.0) | [2] |

Table 2: 13C NMR Chemical Shifts (δ) in ppm

| Carbon | Chemical Shift (ppm) | Solvent | Reference |

| C-1' | 125.68 | DMSO-d6 | [2] |

| C-2' | 111.09 | DMSO-d6 | [2] |

| C-3' | 148.98 | DMSO-d6 | [2] |

| C-4' | 147.81 | DMSO-d6 | [2] |

| C-5' | 115.54 | DMSO-d6 | [2] |

| C-6' | 122.70 | DMSO-d6 | [2] |

| α-C | 115.44 | DMSO-d6 | [2] |

| β-C | 144.38 | DMSO-d6 | [2] |

| C=O | 167.86 | DMSO-d6 | [2] |

| OCH3 | 55.59 | DMSO-d6 | [2] |

Experimental Protocol: NMR Spectroscopy of this compound

A general procedure for preparing a sample of this compound for NMR analysis is outlined below:

-

Sample Preparation :

-

Dissolve approximately 5-20 mg of the purified this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).[4][5]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.[6]

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][7]

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

-

-

Instrumentation :

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument should be properly tuned and shimmed for the specific solvent used.

-

-

Data Acquisition :

-

Acquire standard 1D spectra (1H and 13C).

-

For more detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

Spectroscopic Data

The molecular weight and exact mass of this compound are fundamental data points obtained from mass spectrometry.

| Parameter | Value | Reference |

| Molecular Weight | 194.18 g/mol | [8] |

| Exact Mass | 194.05790880 Da | [8] |

Fragmentation Analysis: In positive ion mode, protonated ferulic acid ([M+H]+) typically undergoes fragmentation involving the loss of water (H2O) and carbon monoxide (CO) or a carboxyl group (COOH).[9] Although the fragmentation pattern is generally similar for both isomers, the relative intensities of the fragment ions may differ.

Experimental Protocol: Mass Spectrometry of this compound

A general protocol for the mass spectrometric analysis of this compound is as follows:

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

The solvent should be of high purity (LC-MS grade).

-

The sample solution may be introduced directly into the mass spectrometer via infusion or, more commonly, after separation using a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Instrumentation :

-

A mass spectrometer equipped with a suitable ionization source is required. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for LC-MS analysis of phenolic acids.[10][11] Electron ionization (EI) is typically used with GC-MS.

-

Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different advantages in terms of resolution and mass accuracy.[12]

-

-

Data Acquisition :

-

Acquire data in full scan mode to detect all ions within a specified m/z range.

-

For targeted analysis and structural elucidation, tandem mass spectrometry (MS/MS or MSn) can be performed to generate fragment ions from a selected precursor ion.[13]

-

Mandatory Visualizations

Chemical Structure and Isomerization

The following diagram illustrates the chemical structures of cis- and trans-ferulic acid and the isomerization process that can occur between them, often induced by UV light.

Caption: Isomerization between trans- and this compound.

General Workflow for Spectroscopic Analysis

The diagram below outlines a typical workflow for the spectroscopic analysis of a pure compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nveo.org [nveo.org]

- 4. sites.bu.edu [sites.bu.edu]

- 5. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. This compound | C10H10O4 | CID 1548883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. uab.edu [uab.edu]

- 12. zefsci.com [zefsci.com]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of cis--Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the chemical synthesis and purification of cis-ferulic acid, a compound of increasing interest in various research and development fields. This document details the prevalent synthesis route via photoisomerization of its trans-isomer and outlines various purification techniques, including chromatography and crystallization, to obtain high-purity this compound.

Chemical Synthesis of this compound: Photoisomerization of trans-Ferulic Acid

The most common and direct method for synthesizing this compound is through the photoisomerization of the more abundant and commercially available trans-ferulic acid. This process involves exposing a solution of trans-ferulic acid to ultraviolet (UV) radiation, which induces the conversion to the cis-isomer.[1][2][3][4]

The chemical synthesis of ferulic acid itself, which results in a mixture of cis- and trans-isomers, can be achieved through the condensation of vanillin and malonic acid.[5] An improved version of this method utilizes benzylamine as a catalyst and methylbenzene as a solvent, significantly reducing the reaction time.[5] However, for obtaining the pure cis-isomer, the isomerization of the purified trans-isomer is the preferred laboratory and preparative-scale method.

General Experimental Protocol for Photoisomerization

The following protocol describes a general procedure for the synthesis of this compound via UV irradiation of trans-ferulic acid.

Materials and Equipment:

-

trans-Ferulic acid

-

Suitable solvent (e.g., methanol, ethanol, or acetonitrile)

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Stirring apparatus

-

Analytical HPLC for reaction monitoring

Procedure:

-

Prepare a solution of trans-ferulic acid in a suitable solvent. The concentration should be optimized based on the solubility of the acid and the path length of the reaction vessel.

-

Place the solution in a quartz reaction vessel equipped with a stirrer. Quartz is essential as it is transparent to UV light.

-

Irradiate the solution with a UV lamp. The specific wavelength and intensity of the UV source will influence the rate of isomerization and the equilibrium ratio of the isomers.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. This will allow for the determination of the ratio of cis- to trans-ferulic acid.

-

Continue the irradiation until the desired ratio of cis-isomer is achieved or the reaction reaches a photostationary state.

-

Once the reaction is complete, the solvent is typically removed under reduced pressure to yield a mixture of cis- and trans-ferulic acid, which then requires purification.

Quantitative Data from Literature: While specific yields can vary based on the experimental setup, a photostationary state can be reached, resulting in a mixture of isomers. For some ferulic acid derivatives, a nearly complete conversion from the trans- to the cis-isomer has been reported.[6][7]

Purification of this compound

The purification of this compound from the isomerization mixture is a critical step to obtain a high-purity compound. The primary challenge lies in the separation of the cis- and trans-isomers, which have very similar physical and chemical properties. The most effective methods for this separation are chromatographic techniques, followed by crystallization for final purification.

Chromatographic Purification Methods

Preparative HPLC is a powerful technique for the separation of cis- and trans-ferulic acid isomers.

General Experimental Protocol for Preparative HPLC:

-

Column: A reversed-phase C18 column is commonly used.[8]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous phase (e.g., water with a small percentage of acetic or formic acid) is typically employed.[8][9] The exact ratio is optimized to achieve the best separation.

-

Detection: A UV detector set at a wavelength where both isomers have significant absorbance (e.g., around 320 nm) is used to monitor the elution.

-

Procedure:

-

The crude mixture of cis- and trans-ferulic acid is dissolved in a minimal amount of the mobile phase or a compatible solvent.

-

The solution is injected onto the preparative HPLC column.

-

The isomers are separated based on their differential partitioning between the stationary and mobile phases. Typically, the trans-isomer has a longer retention time on a C18 column.[8]

-

Fractions corresponding to the this compound peak are collected.

-

The collected fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

-

Counter-current chromatography is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative-scale separation of isomers. A study has demonstrated a successful two-step separation method for obtaining high-purity cis- and trans-ferulic acid from wheat bran extract.[10][11]

Experimental Protocol Summary for CCC and pH-Zone-Refining CCC: [10][11]

-

Initial Separation by Traditional CCC:

-

Solvent System: Hexane:ethyl acetate:methanol:water (2:5:2:4, v/v/v/v).

-

This step provides an initial fractionation of the crude extract.

-

-

Final Purification by pH-Zone-Refining CCC:

-

Solvent System: Hexane:ethyl acetate:acetonitrile:water (2:5:2:2, v/v/v/v).

-

Stationary Phase (Organic): Contains 10 mmol L⁻¹ trifluoroacetic acid.

-

Mobile Phase (Aqueous): Contains 10 mmol L⁻¹ ammonia.

-

This technique exploits the different pKa values of the isomers to achieve a highly efficient separation.

-

Quantitative Data for CCC Purification:

| Parameter | Value | Reference |

| Purity of trans-ferulic acid | >99% | [10][11] |

| Purity of this compound | >98% | [10][11] |

Purification by Crystallization

Crystallization is a crucial final step to obtain highly pure this compound and can also be used for the purification of the initial ferulic acid mixture.

This method involves dissolving the crude ferulic acid in a good solvent and then adding an anti-solvent to induce crystallization.

General Experimental Protocol for Anti-Solvent Crystallization: [12]

-

Dissolve the crude ferulic acid mixture in a suitable solvent such as methanol, acetic acid, or isopropyl alcohol.

-

Slowly add an anti-solvent, like water, to the solution with stirring.

-

As the concentration of the anti-solvent increases, the solubility of the ferulic acid decreases, leading to crystallization.

-

The crystals are then collected by filtration, washed with a small amount of the anti-solvent, and dried.

This technique utilizes ultrasound to induce and control the crystallization process, which can lead to smaller and more uniform crystals. The protocol is similar to anti-solvent crystallization but with the application of sonication during the addition of the anti-solvent.[12]

For the purification of trans-ferulic acid, a common method is recrystallization from hot water.[13] A similar principle can be applied to the crude mixture or the purified cis-isomer, although solubility characteristics may differ.

Quantitative Data for a Patented Purification Process:

A patented method for purifying ferulic acid (isomer not specified but likely the trans-isomer) reports a final purity of 98% to 99.9% with a global yield of 70%.[14] This multi-step process involves solvent extraction, pre-crystallization, resin purification, and final crystallization.[14]

Summary of Quantitative Data

Table 1: Purification of this compound using Chromatographic Methods

| Method | Stationary Phase/Solvent System | Purity Achieved | Reference |

| Preparative HPLC | Reversed-phase C18 | High purity (specific values depend on optimization) | [8][9] |

| pH-Zone-Refining CCC | Hexane:ethyl acetate:acetonitrile:water (2:5:2:2) with TFA and ammonia | >98% | [10][11] |

Diagrams

Caption: Workflow for the synthesis of this compound.

Caption: Purification workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Photodynamics of potent antioxidants: ferulic and caffeic acids. | Semantic Scholar [semanticscholar.org]

- 3. media.knowde.com [media.knowde.com]

- 4. Photodynamics of potent antioxidants: ferulic and caffeic acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Photoisomerization, Antioxidant Activity, and Lipid-Lowering Effect of Ferulic Acid and Feruloyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, antiviral activities of ferulic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Preparation of ferulic acid, senkyunolide I and senkyunolide H from Ligusticum chuanxiong by preparative HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparative separation of high-purity trans- and this compound from wheat bran by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US5288902A - Method of manufacturing ferulic acid - Google Patents [patents.google.com]

- 14. EP3162788A1 - Method for purifying ferulic acid and/or salts thereof - Google Patents [patents.google.com]

In Vivo Metabolism and Degradation of cis-Ferulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a phenolic compound abundant in the plant kingdom, has garnered significant interest for its antioxidant, anti-inflammatory, and neuroprotective properties. It exists predominantly in the trans-isomer form, which is considered more stable. However, the cis-isomer, formed through exposure to light and temperature, is also present and exhibits biological activity. Understanding the in vivo fate of cis-ferulic acid is crucial for evaluating its therapeutic potential and for the development of novel drugs. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism and degradation of this compound, drawing upon available data for ferulic acid in general while highlighting isomer-specific information where possible.

Pharmacokinetics of Ferulic Acid

The pharmacokinetic profile of ferulic acid has been primarily studied for its trans-isomer. Following oral administration, ferulic acid is rapidly absorbed. However, its bioavailability can be influenced by the food matrix it is consumed with.

Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats (Oral Administration)

| Compound | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| Ferulic Acid | 10 mg/kg | 8.17 ± 1.51 | 0.03 | 2.59 ± 0.45 | [1] |

| Ethyl Ferulate | 150 mg/kg | 18.38 ± 1.38 | 0.25 | 8.95 ± 0.76 | [2] |

Table 2: Pharmacokinetic Parameters of Ferulic Acid in Rats (Intravenous Administration)

| Compound | Dose (mg/kg) | t1/2α (min) | t1/2β (min) | CLt (L/h/kg) | Vdss (L/kg) | Reference |

| Ferulic Acid | 2 | 1.10 ± 0.15 | 5.02 ± 0.89 | 3.27 ± 1.97 | - | [3][4] |

| Ferulic Acid | 10 | 1.39 ± 0.23 | 7.01 ± 1.21 | 2.17 ± 4.01 | - | [3][4] |

Note: The data presented above is primarily for the trans-isomer of ferulic acid, as specific pharmacokinetic studies on the cis-isomer are limited.

In Vivo Metabolism and Degradation

The metabolism of ferulic acid is a complex process involving several key pathways. While specific studies on this compound are scarce, it is presumed to follow similar metabolic routes as the trans-isomer. The primary metabolic transformations include conjugation reactions in the liver and degradation by the gut microbiota.

Phase II Conjugation

Upon absorption, ferulic acid undergoes extensive phase II metabolism in the liver. The primary conjugation reactions are glucuronidation and sulfation, leading to the formation of ferulic acid glucuronide, ferulic acid sulfate, and sulfoglucuronide conjugates.[3] These conjugated forms are more water-soluble and are readily excreted in the urine and bile.

Gut Microbiota Degradation

A significant portion of ingested ferulic acid reaches the colon, where it is subjected to degradation by the gut microbiota. The microbial metabolic pathways for ferulic acid include:

-

Reduction of the side chain: This leads to the formation of dihydroferulic acid.

-

Demethylation: Removal of the methyl group from the methoxy substituent.

-

Dehydroxylation: Removal of the hydroxyl group.

-

Decarboxylation: This process can lead to the formation of 4-vinylguaiacol.[5]

Further degradation can result in simpler phenolic compounds such as 3-(3,4-dihydroxyphenyl)propionic acid and 3-(3-hydroxyphenyl)propionic acid.[5]

Experimental Protocols

Animal Studies for Pharmacokinetics

Protocol for Oral Administration and Blood Sampling in Rats:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed in individual metabolic cages to allow for separate collection of urine and feces.

-

Dosing: this compound (or a mixture of isomers) is dissolved in a suitable vehicle (e.g., water, polyethylene glycol) and administered orally via gavage.

-

Blood Collection: Blood samples are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Urine and Feces Collection: Urine and feces are collected over 24-hour intervals for metabolite analysis.

Analytical Methodology for this compound and its Metabolites

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices.

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile or methanol is a common first step.

-

Urine: Dilution with a suitable buffer is often sufficient. Enzymatic hydrolysis with β-glucuronidase and sulfatase may be necessary to measure total (free + conjugated) ferulic acid.

-

Feces: Homogenization followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to isolate the analytes.

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for ferulic acid and its acidic metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the parent compound and its metabolites.

Signaling Pathways

Ferulic acid has been shown to modulate various signaling pathways, which may be relevant to the biological activities of both its cis and trans isomers. However, specific studies delineating the signaling pathways affected exclusively by this compound are limited. The known pathways influenced by ferulic acid (isomer often not specified) include those involved in inflammation and oxidative stress.

Conclusion

The in vivo metabolism and degradation of this compound are critical determinants of its biological activity and therapeutic potential. While current knowledge is largely extrapolated from studies on the more abundant trans-isomer, it is evident that this compound undergoes significant biotransformation through hepatic conjugation and gut microbial degradation. Future research should focus on elucidating the specific pharmacokinetic profile and metabolic fate of the cis-isomer to fully understand its contribution to the overall pharmacological effects of ferulic acid. Advanced analytical techniques, such as LC-MS/MS, are indispensable for accurately quantifying this compound and its metabolites in complex biological matrices, paving the way for more targeted drug development and clinical applications.

References

- 1. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 4. researchgate.net [researchgate.net]

- 5. Cascade Microbial Metabolism of Ferulic Acid In Vitro Fermented by the Human Fecal Inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Impact of cis-Ferulic Acid on Plant Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ferulic acid, a geometric isomer of the more abundant trans-ferulic acid, is a naturally occurring phenolic compound in plants.[1] While often considered a minor component, emerging research indicates that this compound possesses distinct and significant physiological effects on plant growth and development. This technical guide provides an in-depth overview of the current understanding of this compound's role in plant physiology, focusing on its effects on growth, its interaction with hormonal signaling pathways, and its dynamics during key developmental processes. This document is intended to be a resource for researchers and professionals in plant biology and drug development, providing detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the known quantitative effects of this compound and its structural analog, cis-cinnamic acid, on various aspects of plant development.

Table 1: Effect of this compound and its Analogs on Plant Growth Parameters

| Plant Species | Tissue/Organ | Parameter Measured | Compound | Concentration | Observed Effect | Reference |

| Triticum aestivum (Wheat) | Coleoptile | Elongation | This compound | Not specified | Growth stimulation | [1] |

| Arabidopsis thaliana | Root | Primary Root Elongation | cis-Cinnamic acid | 2 µM | ~15% inhibition | [2][3] |

| cis-Cinnamic acid | 4 µM | ~40% inhibition | [2][3] | |||

| cis-Cinnamic acid | 8 µM | ~65% inhibition | [2][3] | |||

| cis-Cinnamic acid | 20 µM | Significant upregulation of auxin-responsive genes | [3] | |||

| Zea mays (Corn) | Germinating Seed | Endogenous Concentration | This compound | Not applicable | Increases during germination | [1] |

Note: Data for Arabidopsis thaliana root elongation is based on cis-cinnamic acid, a structurally similar compound known to have a comparable mode of action. This is used as a proxy due to the limited availability of direct quantitative data for this compound in this specific assay.

Signaling Pathways and Molecular Mechanisms

This compound's physiological effects are believed to be mediated through its interaction with plant hormone signaling pathways, particularly auxin. The prevailing hypothesis, supported by studies on the related compound cis-cinnamic acid, is that this compound acts as an inhibitor of auxin efflux, leading to localized changes in auxin concentration and subsequent developmental responses.

Hypothesized Signaling Pathway of this compound in Plant Cells

The following diagram illustrates the proposed mechanism by which this compound influences plant cell growth by inhibiting auxin transport.

References

The Intricate Dance: A Technical Guide to the Interaction of cis-Ferulic Acid with Plant Enzymes

For Immediate Release

This technical guide provides an in-depth exploration of the interactions between cis-ferulic acid and key plant enzymes. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details experimental methodologies, and visualizes relevant biochemical pathways to facilitate a comprehensive understanding of this specific stereoisomer's role in plant biochemistry. While research has more extensively covered the ubiquitous trans-ferulic acid, this guide focuses on the nuanced and distinct interactions of the cis-isomer.

Quantitative Analysis of this compound and Plant Enzyme Interactions

The inhibitory and modulatory effects of this compound on various plant enzymes are critical to understanding its physiological role. The following tables summarize the available quantitative data. It is important to note that specific kinetic data for this compound is limited in the current body of scientific literature. Where direct data for the cis-isomer is unavailable, data for the closely related cis-cinnamic acid or unspecified ferulic acid isomers are provided for comparative context.

| Enzyme | Plant Source | Substrate | Inhibitor | Inhibition Type | Km of Substrate (mM) | Ki of Inhibitor (mM) | Reference |

| Phenylalanine Ammonia-Lyase 1 (PAL1) | Arabidopsis thaliana | L-Phenylalanine | cis-Cinnamic Acid | Competitive | Not Reported | Not Reported, but stated as a competitive inhibitor | [1] |

| Enzyme | Plant Source | Substrate | Inhibitor/Modulator | Effect | Concentration | Reference |

| Peroxidase | Maize (Zea mays L.) | Guaiacol | Ferulic Acid (isomer not specified) | Increased Activity | 0.5 - 3.0 mM | [2] |

| Catalase | Maize (Zea mays L.) | Hydrogen Peroxide | Ferulic Acid (isomer not specified) | Increased Activity (in roots) | 0.5 - 3.0 mM | [2] |

| Polyphenol Oxidase | Maize (Zea mays L.) | Catechol | Ferulic Acid (isomer not specified) | Decreased Activity | 3.0 mM | [2] |

| Indole-3-acetic acid (IAA) Oxidase | Maize (Zea mays L.) | Indole-3-acetic acid | Ferulic Acid (isomer not specified) | Increased Activity | 0.5 - 3.0 mM | [2] |

Table 2: Modulation of Oxidative Enzymes by Ferulic Acid. The data above pertains to ferulic acid without specification of the isomer. These findings indicate a concentration-dependent modulation of key oxidative enzymes involved in plant growth, development, and stress responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments cited in the study of this compound and plant enzyme interactions.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This protocol is adapted from methodologies used to study the kinetics of PAL inhibition.

Objective: To determine the inhibitory effect of this compound on PAL activity.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, 5% (w/v) Polyclar AT.

-

Substrate: L-phenylalanine solution (in 100 mM Tris-HCl, pH 8.8).

-

Inhibitor: this compound solutions of varying concentrations (dissolved in a minimal amount of DMSO and diluted in buffer).

-

Spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Set up reaction mixtures in cuvettes containing 100 mM Tris-HCl buffer (pH 8.8), the enzyme extract, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the L-phenylalanine substrate.

-

Monitor the increase in absorbance at 290 nm (the wavelength at which trans-cinnamic acid, the product, absorbs) for 10-20 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.

-

To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound.

-

Plot the data using Lineweaver-Burk or Dixon plots.

-

Peroxidase Activity Assay

Objective: To quantify the effect of this compound on peroxidase activity.

Materials:

-

Plant enzyme extract (prepared as in 2.1).

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.0).

-

Substrate: Guaiacol solution.

-

Hydrogen peroxide (H2O2) solution.

-

This compound solutions.

-

Spectrophotometer.

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, combine the assay buffer, guaiacol solution, and the plant enzyme extract.

-

Add the desired concentration of this compound.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding H2O2.

-

Immediately measure the increase in absorbance at 470 nm due to the formation of tetraguaiacol.

-

Record the change in absorbance over time.

-

-

Calculation of Activity:

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of tetraguaiacol (26.6 mM-1 cm-1).

-

Catalase Activity Assay

Objective: To measure the influence of this compound on catalase activity.

Materials:

-

Plant enzyme extract.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0).

-

Hydrogen peroxide (H2O2) solution (30 mM).

-

This compound solutions.

-

Spectrophotometer.

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer and the enzyme extract.

-

Add the desired concentration of this compound.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the H2O2 solution.

-

Monitor the decrease in absorbance at 240 nm as H2O2 is consumed.

-

-

Activity Calculation:

-

Calculate catalase activity using the molar extinction coefficient of H2O2 at 240 nm (43.6 M-1 cm-1).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical processes provides a clearer understanding of the roles of this compound. The following diagrams, rendered using the DOT language, illustrate a key metabolic pathway and a general experimental workflow.

Figure 1: Simplified Phenylpropanoid Pathway Highlighting the Role of PAL and the Formation of this compound.

Figure 2: General Experimental Workflow for Studying Enzyme Inhibition by this compound.

Conclusion and Future Directions

The interaction of this compound with plant enzymes presents a compelling area of study with implications for plant physiology and the development of novel bioregulators. While current research, particularly on its inhibitory effects on PAL1, suggests a significant regulatory role, a substantial gap exists in the quantitative understanding of its interactions with a broader range of plant enzymes. Future research should prioritize obtaining specific kinetic data, such as Ki and IC50 values, for the cis-isomer with peroxidases, polyphenol oxidases, and catalases. Furthermore, elucidating the specific signaling pathways in plants that are modulated by this compound will be crucial for a complete understanding of its biological function. The methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

Unlocking the Potential of cis-Ferulic Acid: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its diverse pharmacological activities. While the trans-isomer is more abundant, the cis-isomer of ferulic acid is emerging as a molecule of interest with unique biological properties. This technical guide provides an in-depth overview of the discovery and isolation of cis-ferulic acid from novel plant species, detailed experimental protocols for its extraction and purification, and an exploration of its modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rise of this compound

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid derivative synthesized in plants via the shikimate pathway from the amino acids phenylalanine and tyrosine.[1] It exists in two isomeric forms: trans-ferulic acid and this compound.[2] The trans-isomer is the more stable and abundant form in nature, often found esterified to polysaccharides in the plant cell wall, contributing to its structural rigidity.[2][3] The less common cis-isomer can be formed from the trans-isomer through exposure to light and heat.[4]

Historically, research has predominantly focused on trans-ferulic acid due to its prevalence. However, recent studies have begun to shed light on the distinct biological activities of this compound, including its role as a plant growth stimulator and its potential as a platelet aggregation inhibitor.[4][5] This has spurred interest in identifying novel plant sources rich in this isomer and developing efficient methods for its isolation and characterization. This guide will delve into the technical aspects of this emerging area of research.

Discovery and Isolation from Novel Plant Species

While ferulic acid is widespread, the discovery of significant quantities of its cis-isomer in novel plant species is a noteworthy development. This section highlights some of these recent findings.

Kelussia odoratissima Mozaff.

Kelussia odoratissima, a monotypic medicinal plant endemic to Iran, has been identified as a source of ferulic acid.[6] Phytochemical analysis of the aerial parts of this plant led to the isolation and identification of 4-hydroxy-3-methoxycinnamic acid.[6] While the initial report did not differentiate between the isomers, subsequent interest in this unique plant warrants further investigation into its this compound content. The novelty of this genus makes it a prime candidate for exploring unique phytochemical profiles.[6]

Germinated Cereals: Wheat and Spelt

Germination has been shown to significantly alter the phenolic acid profile of cereals. In germinated wheat and spelt seeds, the concentration of this compound, along with trans-ferulic acid and p-coumaric acid, was found to increase significantly.[7] This suggests that the germination process may induce the isomerization of trans-ferulic acid to this compound, presenting a method for enriching this specific isomer from common agricultural sources.

Corn Bran (Zea mays)

Corn bran, a byproduct of the corn milling industry, is a rich source of bound phenolic compounds.[7] Chemical investigation of the ethyl acetate extract of corn bran after alkaline digestion led to the isolation of both trans- and this compound and their methyl esters.[7] This highlights the potential of agricultural waste streams as a valuable source for isolating this compound.

Codiaeum variegatum

The ornamental plant Codiaeum variegatum has also been listed as a plant containing this compound, indicating the broad distribution of this isomer across the plant kingdom and the potential for its discovery in non-food plant species.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant matrices typically involves extraction to release it from the cell wall, followed by purification to separate it from other compounds, including its trans-isomer.

Extraction Methodologies

The majority of ferulic acid in plants is in a bound form, esterified to polysaccharides.[8] Therefore, a hydrolysis step is essential for its release.

Alkaline hydrolysis is a common and effective method for releasing bound ferulic acid.[9]

Protocol for Alkaline Hydrolysis of Brewer's Spent Grain (BSG): [10]

-

Sample Preparation: Dry the Brewer's Spent Grain (BSG) and grind it to a fine powder.

-

Hydrolysis: Mix the powdered BSG with a 2% NaOH solution in a solid-to-liquid ratio of 1:20 (w/v) in a pressure tube.

-

Heating: Heat the mixture at 120°C for 1.5 hours.

-

Cooling and Separation: Cool the mixture to room temperature and centrifuge to separate the solid residue.

-

Hemicellulose Precipitation: Add ethanol to the supernatant to a final concentration of 30% (v/v) to precipitate the hemicellulose fraction. Centrifuge to remove the precipitate.

-

Neutralization and Concentration: Neutralize the supernatant containing ferulic acid with 6M HCl and concentrate it using a rotary evaporator.

-

Lyophilization: Freeze-dry the aqueous phase to obtain the crude extract.

Enzymatic hydrolysis offers a milder and more specific alternative to alkaline hydrolysis. Feruloyl esterases, often in combination with xylanases, are used to break the ester bonds linking ferulic acid to arabinoxylans.[8][11]

Protocol for Enzymatic Hydrolysis of Wheat Bran: [12]

-

Enzyme Solution: Prepare a solution of cellulose-degrading enzymes in an appropriate buffer.

-

Hydrolysis: Mix the wheat bran with the enzyme solution and incubate in a water bath at a controlled temperature (e.g., 44°C) and agitation (e.g., 85 rpm) for 24 hours.

-

Reaction Termination: Terminate the enzymatic reaction by ultrasonication followed by centrifugation.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF membrane filter to obtain the crude extract for analysis.

Purification Techniques

Following extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity.

Adsorption chromatography can be used for the partial purification of ferulic acid from the crude extract.

Protocol for Adsorption Chromatography: [10]

-

Resin Selection: Use a synthetic resin such as Lewatit for adsorption.

-

Adsorption: Mix the crude extract containing ferulic acid with the resin and allow for adsorption to occur. The kinetics can be monitored by taking samples of the supernatant over time.

-

Washing: Wash the resin to remove unbound impurities.

-

Elution: Elute the bound ferulic acid from the resin using an appropriate solvent.

Counter-current chromatography is a powerful technique for the preparative separation of isomers with similar structures, such as trans- and this compound.[1]

Protocol for Two-Step CCC Separation of Ferulic Acid Isomers from Wheat Bran: [1]

-

Crude Extract Preparation: Obtain a crude extract of ferulic acid from wheat bran.

-

Step 1: Traditional CCC:

-

Solvent System: Hexane: Ethyl acetate: Methanol: Water (2:5:2:4).

-

Separation: Perform an initial separation of the crude extract using traditional CCC to enrich the ferulic acid fraction.

-

-

Step 2: pH-Zone-Refining CCC:

-

Solvent System: Hexane: Ethyl acetate: Acetonitrile: Water (2:5:2:2), with 10 mmol L⁻¹ trifluoroacetic acid in the organic stationary phase and 10 mmol L⁻¹ ammonia in the aqueous mobile phase.

-

Separation: Subject the enriched ferulic acid fraction to pH-zone-refining CCC to separate the trans- and cis-isomers. This method can yield trans-ferulic acid with >99% purity and this compound with >98% purity.

-

Quantitative Data Summary

The yield and purity of isolated this compound are critical parameters for research and development. The following tables summarize quantitative data from the literature.

Table 1: Ferulic Acid Content in Various Plant Sources

| Plant Source | Ferulic Acid Content | Reference |

| Wheat Bran | ~700 mg/kg | [8] |

| Brewer's Spent Grain | Up to 470 mg per 100 g | [10] |

| Rye Bran (Enzymatic Hydrolysis) | 11.3 g/kg | [11] |

| Wheat Bran (Enzymatic Hydrolysis) | 8.6 g/kg | [11] |